molecular formula C15H25N3O2 B13235561 tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate

tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate

Cat. No.: B13235561
M. Wt: 279.38 g/mol
InChI Key: JLVKLUMEYWFCKI-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine backbone substituted with a tert-butyl carbamate group at position 2, an aminomethyl group at position 5, and a 1-methylpyrrole moiety at position 1.

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)13-6-5-11(9-16)18(13)12-7-8-17(4)10-12/h7-8,10-11,13H,5-6,9,16H2,1-4H3

InChI Key

JLVKLUMEYWFCKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(N1C2=CN(C=C2)C)CN

Origin of Product

United States

Preparation Methods

Three-Component Domino Reaction

A highly efficient method involves a three-component domino reaction of amino acids, ketones, and activated alkenes. For example:

  • Reactants : tert-Leucine, 2,2-dimethylpentan-3-one, and dimethyl fumarate.
  • Steps :
    • Formation of a strained pyrrolidine intermediate via 1,3-dipolar cycloaddition.
    • Oxidation to 1-pyrroline-1-oxide.
    • Functionalization with ethyl lithium (EtLi) to introduce the aminomethyl group.
  • Yield : Similar tert-butyl-substituted pyrrolidines achieve 36% overall yield in four steps.

Hydrogenation and Protective Group Chemistry

Hydrogenation plays a critical role in reducing intermediates. For instance:

  • Example : Hydrogenation of a benzyl-protected precursor using 5% Pd(OH)₂/C in methanol/ethanol at 20°C for 10 hours achieves 99% yield .
  • Protective Groups : tert-Butyloxycarbonyl (Boc) groups are commonly used to protect amines during synthesis.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions introduce the 1-methylpyrrole moiety:

  • Conditions : Pd(OAc)₂, Cs₂CO₃, and BINAP ligand in 1,4-dioxane at 90°C under inert atmosphere.
  • Challenges : Steric hindrance from tert-butyl groups may necessitate optimized ligand systems.

Reaction Optimization Data

Step Conditions Yield Source
Cycloaddition Amino acid + ketone + alkene, RT 36%
Hydrogenation 5% Pd(OH)₂/C, MeOH/EtOH, 20°C, 10 h 99%
Alkylation K₂CO₃, acetone, reflux 77%
Deprotection TFA in DCM 95%

Structural and Mechanistic Insights

  • Steric Effects : The cis-configuration of tert-butyl groups on the pyrrolidine ring destabilizes planar intermediates, accelerating reduction kinetics (e.g., with ascorbate).
  • Solubility : The tert-butyl carboxylate enhances solubility in organic solvents, facilitating purification.
  • Chiral Centers : Stereochemical control is critical; derivatives with three chiral centers show improved binding specificity.

Comparative Analysis of Methods

Method Advantages Limitations
Domino Reaction Fewer steps, high atom economy Limited substrate scope
Hydrogenation High yields, mild conditions Requires specialized catalysts
Cross-Coupling Modular functionalization Sensitivity to steric hindrance

Industrial-Scale Considerations

  • Cost Efficiency : tert-Butyl groups reduce side reactions but increase molecular weight, impacting scalability.
  • Catalyst Recycling : Pd-based catalysts require recovery systems to minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce alcohols.

Scientific Research Applications

Tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate is a complex organic compound with a pyrrolidine ring and a pyrrole moiety, making it potentially useful in medicinal chemistry for developing therapeutic agents. The presence of tert-butyl and aminomethyl groups can enhance its solubility and biological activity.

Scientific Research Applications

Potential Therapeutic Applications:

  • Anti-viral, anti-cancer, and anti-microbial Properties Its structural components suggest it may be effective in therapeutic applications. The compound is an intermediate in synthesizing polyhydroxylated pyrrolidines, which possess various biological effects, including inhibiting certain enzymes and modulating cellular pathways.
  • Interaction mechanisms Studies have shown that this compound interacts with various biological targets.

Synthesis
The synthesis of this compound typically involves several steps:

Structural Similarity
Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylateSimilar pyrrolidine structureDifferent stereochemistry affecting biological activity
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateContains a hexahydropyrrole ringPotentially different pharmacological properties
(S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylateSimilar backbone with aminoethyl chainMay exhibit distinct biological activities due to side chain variation
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylateSpirocyclic structureUnique three-dimensional conformation influencing interactions

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituents

The table below highlights key structural differences and similarities with related compounds:

Compound Name & Source Core Structure Key Substituents Functional Groups/Properties
Target Compound Pyrrolidine - 1-Methylpyrrole (N-heterocycle)
- 5-Aminomethyl
- tert-Butyl carbamate
Polar (aminomethyl), lipophilic (tert-butyl), potential hydrogen bonding (carbamate NH)
Compound 230 Cyclohexyl-pyrimidine - 5-Nitro pyrimidine
- 4-Methylpiperazine-pyridine
Nitro group (electrophilic), extended π-system (pyrimidine-pyridine), high molecular weight
tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine - 5-Bromo-3-methoxypyridine
- Ether linkage
Bromo (reactivity in cross-coupling), methoxy (electron-donating, lipophilic)
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine (stereospecific) - (2-Methylpyridin-3-yl)oxy
- Stereochemistry (2R,5S)
Chiral centers (impacts biological activity), methylpyridine (moderate basicity)

Key Observations :

  • The target compound’s 1-methylpyrrole substituent distinguishes it from analogs with pyridine (e.g., ) or pyrimidine (e.g., ) rings.

Analytical and Physicochemical Data

Compound Analytical Techniques Key Data
Target Compound Likely NMR, MS
Compound in ¹H/¹³C NMR, HRMS [M+H]⁺ = 392.0; δ 1.2–3.8 ppm (pyrrolidine CH₂), δ 7.1–8.3 ppm (pyridine protons)
Compound 230 MS Molecular ion peak consistent with C₂₇H₃₈N₁₀O₄

Notable Differences:

  • The target compound’s aminomethyl group would produce distinct NH₂ signals in NMR (~1.5–3.0 ppm), absent in bromo/methoxy analogs .
  • The tert-butyl carbamate group (common to all) provides a characteristic ¹H NMR singlet at ~1.4 ppm .

Biological Activity

Introduction

Tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a pyrrole moiety, suggest various biological activities. This article explores the biological activity of this compound, focusing on its anti-viral, anti-cancer, and anti-microbial properties, as well as its synthesis and interaction mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C15H25N3O2C_{15}H_{25}N_{3}O_{2}, with a molecular weight of 279.38 g/mol. The compound features both tert-butyl and aminomethyl groups, enhancing its solubility and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-Viral Activity : Initial studies have suggested that derivatives of pyrrolidine compounds can inhibit viral replication, particularly against strains such as human coronavirus 229E. The specific mechanisms of action may involve interference with viral entry or replication processes .
  • Anti-Cancer Properties : Compounds similar to this compound have shown promise in cancer treatment by inducing apoptosis in cancer cells. The structural components facilitate interactions with cellular pathways involved in tumor growth regulation .
  • Anti-Microbial Effects : The compound has demonstrated efficacy against various microbial strains. Its structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the aminomethyl group. Detailed synthetic routes can vary but generally follow established protocols for pyrrolidine derivative synthesis .

Interaction Mechanisms

Studies have shown that this compound interacts with various biological targets:

TargetMechanism of ActionReference
Viral enzymesInhibition of replication
Cancer cell receptorsInduction of apoptosis
Microbial membranesDisruption of integrity

These interactions underscore the compound's potential as a therapeutic agent in multiple disease contexts.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities based on variations in stereochemistry and functional groups:

Compound NameStructural FeaturesUnique Aspects
(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylateSimilar pyrrolidine structureDifferent stereochemistry affecting biological activity
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateContains a hexahydropyrrole ringPotentially different pharmacological properties
(S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylateSimilar backbone with an aminoethyl side chainMay exhibit distinct biological activities due to side chain variation

This table illustrates the diversity within the pyrrolidine class and highlights the unique aspects of this compound due to its specific functional groups and stereochemistry .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Anti-Cancer Trials : A study evaluating pyrrolidine derivatives showed promising results in reducing tumor size in animal models, indicating potential for further development into therapeutic agents for cancer treatment .
  • Viral Inhibition Studies : Research on pyrrole derivatives demonstrated significant inhibition of viral replication in vitro, suggesting that modifications to the basic structure could enhance efficacy against emerging viral threats .

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